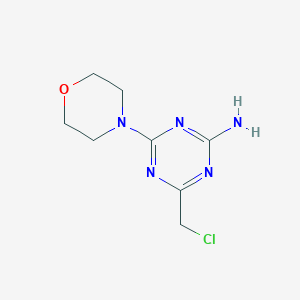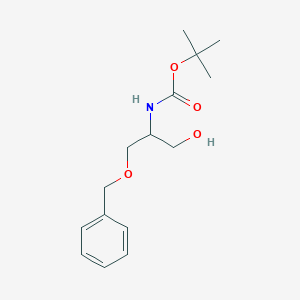![molecular formula C12H10ClN5O3 B183418 1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea CAS No. 6300-85-2](/img/structure/B183418.png)
1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea, also known as N-(2-chlorophenyl)-N'-(5-nitropyridin-2-yl)urea (CNPU), is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and agriculture. CNPU is a urea derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of CNPU is not fully understood. However, it has been suggested that CNPU may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth or weed growth. CNPU has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CNPU has been found to exhibit interesting biochemical and physiological effects. In cancer cells, CNPU has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase II. CNPU has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. In weed species, CNPU has been found to inhibit the activity of certain enzymes that are involved in weed growth, such as photosystem II.
实验室实验的优点和局限性
CNPU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to be effective against a wide range of cancer cell types and weed species. However, there are also some limitations to using CNPU in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. It is also important to note that CNPU may have different effects on different cell types, and more research is needed to fully understand its effects on human cells.
未来方向
There are several future directions for research on CNPU. In medicine, more research is needed to fully understand the mechanism of action of CNPU and its potential as an anticancer agent. It is also important to study the potential side effects of CNPU and its toxicity in vivo. In agriculture, more research is needed to fully understand the potential of CNPU as a herbicide and its effects on non-target species. It is also important to study the potential for CNPU resistance in weed species. Overall, CNPU has shown promise as a potential candidate for various scientific research applications, and more research is needed to fully understand its potential.
合成方法
CNPU has been synthesized through various methods, including the reaction of 2-chloroaniline and 5-nitropyridine-2-carboxylic acid with phosgene, and the reaction of 2-chloroaniline and 5-nitropyridine-2-carboxylic acid with isocyanate. These methods have been optimized to improve the yield and purity of CNPU. The synthesis of CNPU is an important step in the study of its potential applications in medicine and agriculture.
科学研究应用
CNPU has been found to exhibit interesting properties that make it a potential candidate for various scientific research applications. In medicine, CNPU has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CNPU has also been studied for its potential as an anti-inflammatory agent. In agriculture, CNPU has been studied for its potential as a herbicide. It has been found to inhibit the growth of weeds and has been shown to be effective against a wide range of weed species.
属性
CAS 编号 |
6300-85-2 |
|---|---|
分子式 |
C12H10ClN5O3 |
分子量 |
307.69 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea |
InChI |
InChI=1S/C12H10ClN5O3/c13-9-3-1-2-4-10(9)15-12(19)17-16-11-6-5-8(7-14-11)18(20)21/h1-7H,(H,14,16)(H2,15,17,19) |
InChI 键 |
OTLUXFAZUXSOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NNC2=NC=C(C=C2)[N+](=O)[O-])Cl |
其他 CAS 编号 |
6300-85-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



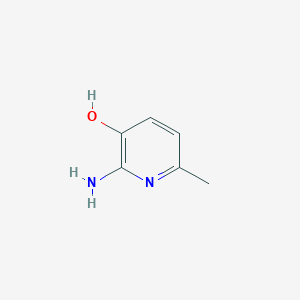
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)


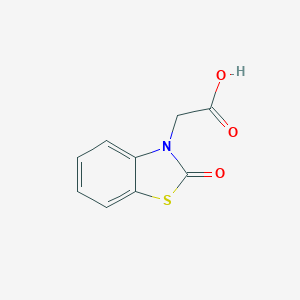
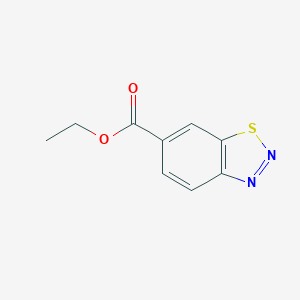
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
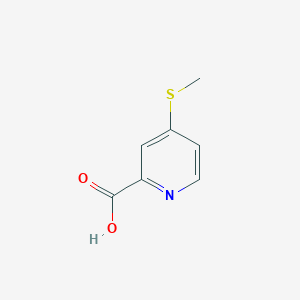
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)
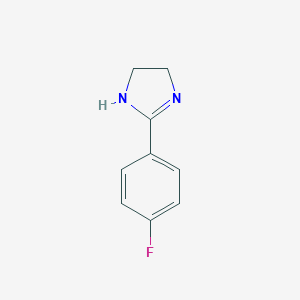
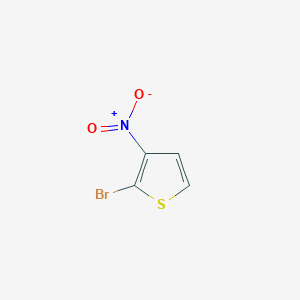
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
